Boc-D-Alaninyl tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

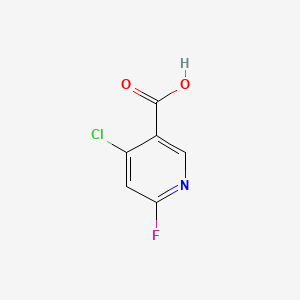

Boc-D-Alaninyl tosylate is a chemical compound with the molecular formula C15H21NO6S . It is used in laboratory chemicals .

Synthesis Analysis

Boc-D-Alaninyl tosylate is synthesized by reacting cellulose in DMAc/LiCl with p‐tosyl chloride at 8 °C in the presence of triethylamine . The reaction is facilitated by the conversion of an amino function to tert-butyl carbamate .Molecular Structure Analysis

The molecular structure of Boc-D-Alaninyl tosylate contains a total of 44 bonds, including 23 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis

Boc-D-Alaninyl tosylate is involved in substitution and elimination reactions . The tosylate group can be displaced by an inorganic pyrophosphate nucleophile .Physical And Chemical Properties Analysis

Boc-D-Alaninyl tosylate has a molecular weight of 329.42 .Applications De Recherche Scientifique

Synthesis of Glycoconjugates

"Boc-D-Alaninyl tosylate" plays a crucial role in the synthesis of glycoconjugates, which mimic naturally occurring carbohydrate ligands. The compound has been used to construct orthogonally protected building blocks for the preparation of triantennary peptide glycoclusters on solid supports, enabling the study of carbohydrate-protein interactions with implications in glycobiology (Katajisto et al., 2002).

Vinylation and Difluorovinylation Reactions

In organic synthesis, "Boc-D-Alaninyl tosylate" is utilized for the development of Suzuki-Miyaura coupling reactions. This methodology allows for the efficient synthesis of styrene derivatives, offering a stable and less toxic alternative to traditional electrophilic vinylation reagents (Gøgsig et al., 2008).

Polymer Science

In polymer science, "Boc-D-Alaninyl tosylate" contributes to the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers exhibit controlled molecular weight, narrow distribution, and pH responsiveness, making them suitable for biomedical applications such as drug delivery systems (Kumar et al., 2012).

Bioconjugation Techniques

The compound is also instrumental in bioconjugation techniques, enabling the site-selective attachment of synthetic molecules to specific proteins in vivo. This method has been applied for protein labeling in living cells, tissues, and animals, offering a powerful tool for biological research and therapeutic development (Tsukiji et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

(4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-10-6-8-12(9-7-10)23(19,20)22-13(17)11(2)16-14(18)21-15(3,4)5/h6-9,11H,1-5H3,(H,16,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSKPZSSZRGCGD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)[C@@H](C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Alaninyl tosylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.